molecular formula C9H7F3N2O B8708337 5-Ethynyl-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 792934-98-6

5-Ethynyl-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B8708337
CAS No.: 792934-98-6
M. Wt: 216.16 g/mol
InChI Key: KMBBHSBDZVVMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C9H7F3N2O and its molecular weight is 216.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

792934-98-6

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

5-ethynyl-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H7F3N2O/c1-4-6-7(9(10,11)12)13-5(2)14-8(6)15-3/h1H,2-3H3

InChI Key

KMBBHSBDZVVMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)OC)C#C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Iodo-4-methoxy-2-methyl-6-trifluoromethylpyrimidine (5.0 g) was dissolved in DMF (50 ml) and N,N-diisopropylethylamine (6.5 g), copper(I) iodide (0.3 g), dichlorobis(triphenylphosphine)palladium(II) (1.12 g) and trimethylsilylacetylene (15.4 g) was added at room temperature with stirring. The mixture was heated (50° C.) in nitrogen atmosphere for 7 hr and cool to room tempeature. The reaction mixture was added methyl tert-butyl ether (MTBE) (200 ml). The insoluble matter was removed by filtration through Celite and the filtrate was washed with water and brine, respectively. The MTBE solution was dried over magnesium sulfate and the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give crude 4-methoxy-2-methyl-6-trifluoromethyl-5-trimethylsilylethynylpyrimidine (5.3 g) as pale yellow oil. This crude 4-methoxy-2-methyl-6-trifluoromethyl-5-trimethylsilylethynylpyrimidine (5.2 g) was dissolved in THF (100 ml) and tetrabutylammonium fluoride (1M THF solution, 18 ml) was added under ice cooling with stirring. After stirring 30 min at this temperature, the reaction mixture was added water in one portion under ice cooling and extracted with ethyl acetate. The ethyl acetate layer was washed with water and brine, respectively and dried over magnesium sulfate. The solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (hexane ethyl acetate) to give 5-ethynyl-4-methoxy-2-methyl-6-trifluoromethylpyrimidine (1.92 g) as colorless crystalline solid, mp 77° C.
Name
4-methoxy-2-methyl-6-trifluoromethyl-5-trimethylsilylethynylpyrimidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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